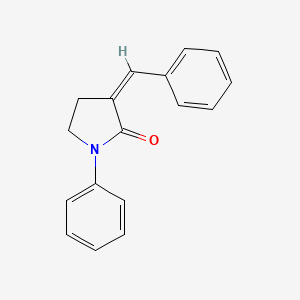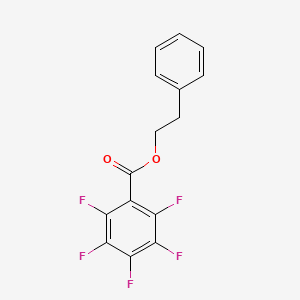
2-Phenylethyl pentafluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylethyl pentafluorobenzoate is an organic compound with the molecular formula C15H9F5O2 and a molecular weight of 316.22 g/mol This compound is characterized by the presence of a phenylethyl group attached to a pentafluorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylethyl pentafluorobenzoate typically involves the esterification of pentafluorobenzoic acid with 2-phenylethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Phenylethyl pentafluorobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The pentafluorobenzoate moiety can participate in nucleophilic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates.
Oxidation: Phenylacetic acid or benzyl alcohol derivatives.
Reduction: 2-Phenylethanol derivatives.
Scientific Research Applications
2-Phenylethyl pentafluorobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Phenylethyl pentafluorobenzoate is primarily based on its ability to interact with biological molecules through its ester and aromatic functionalities. The compound can undergo hydrolysis to release pentafluorobenzoic acid and 2-phenylethanol, which can then interact with various molecular targets. The pentafluorobenzoic acid moiety can inhibit enzymes by binding to their active sites, while the phenylethyl group can interact with cell membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
2-Phenylethyl benzoate: Similar structure but lacks the fluorine atoms, resulting in different chemical properties.
Pentafluorobenzoic acid: Contains the pentafluorobenzoate moiety but lacks the phenylethyl group.
2-Phenylethanol: Contains the phenylethyl group but lacks the ester functionality.
Uniqueness
2-Phenylethyl pentafluorobenzoate is unique due to the presence of both the phenylethyl and pentafluorobenzoate groups. This combination imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions and potential biological activities .
Properties
CAS No. |
81089-50-1 |
|---|---|
Molecular Formula |
C15H9F5O2 |
Molecular Weight |
316.22 g/mol |
IUPAC Name |
2-phenylethyl 2,3,4,5,6-pentafluorobenzoate |
InChI |
InChI=1S/C15H9F5O2/c16-10-9(11(17)13(19)14(20)12(10)18)15(21)22-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
ZGQUWVXUEJTWJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


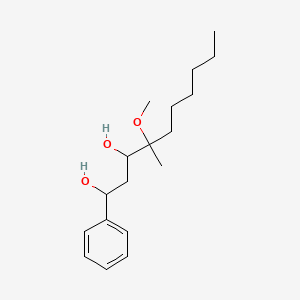
![4-[(E)-(Thiophen-2-yl)diazenyl]aniline](/img/structure/B14414889.png)
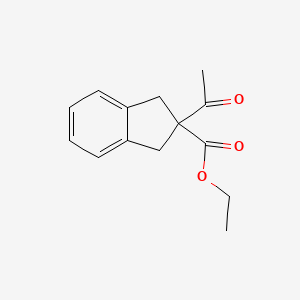
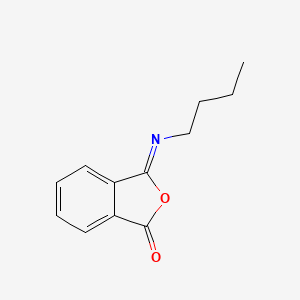
![8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14414906.png)
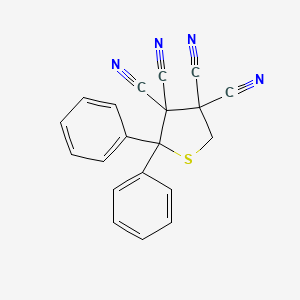
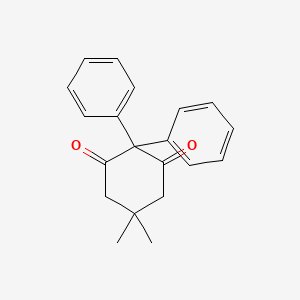
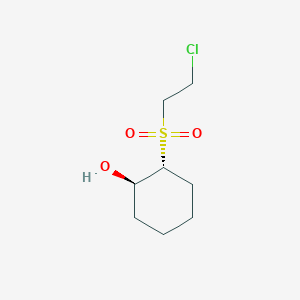
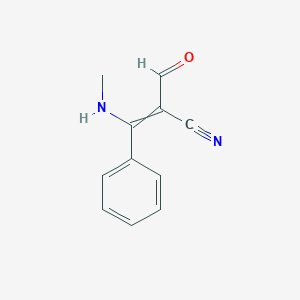
![Oxo(diphenyl)[1-(phenylsulfanyl)ethenyl]-lambda~5~-phosphane](/img/structure/B14414934.png)
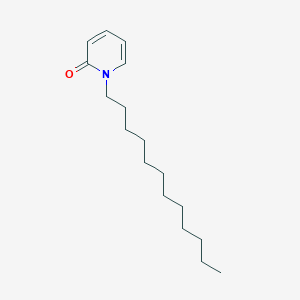
![Zinc, [[bis(1-methylethoxy)phosphinyl]difluoromethyl]bromo-](/img/structure/B14414947.png)
diphenyl-lambda~5~-phosphane](/img/structure/B14414953.png)
